molecular formula C14H15ClN2 B7817972 Carbazole, 3-amino-9-ethyl-, hydrochloride CAS No. 57360-17-5

Carbazole, 3-amino-9-ethyl-, hydrochloride

Cat. No.: B7817972
CAS No.: 57360-17-5
M. Wt: 246.73 g/mol
InChI Key: UUYSTZWIFZYHRM-UHFFFAOYSA-N
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Description

Carbazole, 3-amino-9-ethyl-, hydrochloride: is a chemical compound with the molecular formula C14H14N2 . It is a derivative of carbazole, a tricyclic aromatic organic compound, and is commonly used in scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 3-amino-9-ethylcarbazole typically begins with carbazole as the starting material.

  • Reaction Steps: The process involves the alkylation of carbazole with ethyl iodide to introduce the ethyl group at the 9-position.

  • Purification: The resulting product is then purified to obtain the desired compound.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Scaling Up: The process is scaled up to produce larger quantities, with careful monitoring of reaction conditions to maintain product purity.

Types of Reactions:

  • Oxidation: 3-amino-9-ethylcarbazole can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

Chemistry: 3-amino-9-ethylcarbazole is used as a chromogen in immunocytochemistry and immunohistochemistry. It produces a red color when used as a substrate for peroxidase, making it useful for visualizing specific proteins in biological samples.

Biology: The compound is used in biological research to study protein expression and localization in cells and tissues.

Industry: The compound is used in the production of dyes, pigments, and other chemical products.

Molecular Targets and Pathways:

  • Peroxidase Substrate: 3-amino-9-ethylcarbazole acts as a substrate for peroxidase enzymes, which catalyze the oxidation of the compound to produce a red-colored product.

  • Pathways: The red color produced is used to visualize the presence of peroxidase activity in various biological samples.

Comparison with Similar Compounds

  • Carbazole: The parent compound of 3-amino-9-ethylcarbazole.

  • 9-Ethylcarbazole: A closely related compound with similar properties.

Uniqueness:

  • Specificity: 3-amino-9-ethylcarbazole is specifically used as a chromogen in immunocytochemistry and immunohistochemistry due to its ability to produce a distinct red color.

  • Applications: Its use in medical diagnostics and biological research sets it apart from other carbazole derivatives.

Properties

IUPAC Name

(9-ethylcarbazol-3-yl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c1-2-16-13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16;/h3-9H,2,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYSTZWIFZYHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[NH3+])C3=CC=CC=C31.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6109-97-3, 132-32-1 (Parent)
Details Compound: 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1)
Record name 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6109-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1)
Record name 3-Amino-9-ethylcarbazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57360-17-5, 6109-97-3
Record name 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57360-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-9-ethylcarbazole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006109973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9-ethyl-9H-carbazol-3-yl)ammonium chloride
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